Sitostenone
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Overview
Description
- It can be isolated from the plant Cochlospermum vitifolium.
- At room temperature, β-Sitostenone is relatively stable, but it may undergo decomposition under strong acidic or alkaline conditions .
β-Sitostenone:
Preparation Methods
Synthetic Routes: Although specific synthetic routes for β-Sitostenone are not widely documented, it can be obtained from natural sources or through chemical modifications of related sterols.
Industrial Production: Industrial-scale production methods are not well-established, as β-Sitostenone is primarily obtained from natural sources.
Chemical Reactions Analysis
Reactions: β-Sitostenone can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: β-Sitostenone serves as a valuable intermediate in the synthesis of other sterols and related compounds.
Biology: It may play a role in plant growth and development.
Medicine: Research suggests its potential anti-melanogenic and anti-tumor activities.
Industry: Limited industrial applications exist due to its natural occurrence.
Mechanism of Action
- The exact mechanism by which β-Sitostenone exerts its effects is not fully elucidated.
- It likely interacts with cellular pathways related to melanogenesis and tumor growth.
Comparison with Similar Compounds
Similar Compounds: Other related sterols include β-sitosterol, campesterol, and stigmasterol.
Uniqueness: β-Sitostenone’s unique features lie in its specific structure and potential bioactivities.
Remember that β-Sitostenone is primarily studied for its anti-melanogenic and anti-tumor properties, but further research is needed to fully understand its mechanisms and applications
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVUHIUYGJBLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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